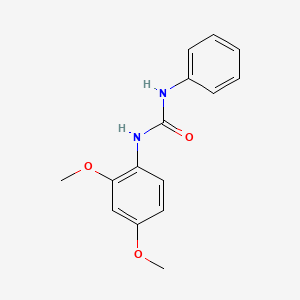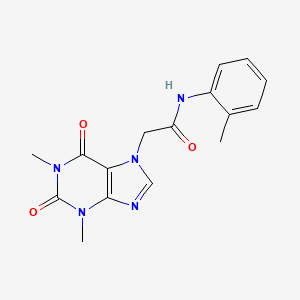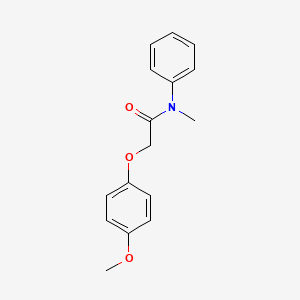
N-(2,4-dimethoxyphenyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds has been reported in several studies . For instance, a novel taste-enhancing compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)) was synthesized in 94% yield under optimized conditions .Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds has been characterized by various techniques such as 1H and 13C NMR spectrum . The detailed crystal structure of the compound was determined from Single crystal X-ray diffraction (SCXRD) study .Chemical Reactions Analysis
The chemical reactions of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” or similar compounds have been studied. For instance, the natural bond orbital (NBO) analysis results show that the interaction between the donor π (C2-C7) and acceptor π* (C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” include a molecular weight of 287.31 g/mol. The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region.科学的研究の応用
Taste Enhancing Effect
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” has been studied for its potential as a taste-enhancing compound . A novel taste-enhancing compound was synthesized and characterized by 1H and 13C NMR spectrum . Human sensory evaluation showed that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This compound could bind and activate calcium-sensing and T1R1/T1R3 receptors .
Anti-Inflammatory Effects
This compound has been studied for its anti-inflammatory effects on immune cells. It could potentially be used in the treatment of various inflammatory conditions.
Neurodegenerative Disorder Research
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” has been shown to improve cognitive function and reduce neuroinflammation. This suggests potential applications in the treatment of neurodegenerative disorders.
Bacterial RNA Polymerase Inhibitors
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives have been synthesized and evaluated for their inhibitory activity against bacterial RNA polymerase (RNAP) . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Antibacterial Activity
Some “N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . This suggests potential applications in the development of new antibacterial drugs .
Cytotoxicity
“N-(2,4-dimethoxyphenyl)-N’-phenylurea” derivatives have been studied for their cytotoxicity against LO2 cells . This suggests potential applications in cancer research .
将来の方向性
The future directions of “N-(2,4-dimethoxyphenyl)-N’-phenylurea” research could involve further exploration of its potential applications in various fields. For instance, a novel taste-enhancing compound (N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)) was synthesized and showed promising results in enhancing the kokumi, umami, and salt tastes .
作用機序
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-N’-phenylurea interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the death of the bacteria, providing a potential mechanism for the compound’s antimicrobial activity .
Pharmacokinetics
The compound’s ability to inhibit bacterial rnap suggests that it may have good bioavailability and can effectively reach its target within bacterial cells .
Result of Action
The result of the action of N-(2,4-dimethoxyphenyl)-N’-phenylurea is the inhibition of bacterial RNAP, leading to the death of the bacteria . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action of N-(2,4-dimethoxyphenyl)-N’-phenylurea can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with bacterial RNAP . .
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYKCBIWJZXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)




![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)